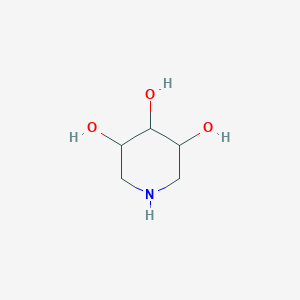

3,4,5-Trihidroxipiperidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-Trihydroxypiperidin is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15. The purity is usually 95%.

BenchChem offers high-quality 3,4,5-Trihydroxypiperidin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trihydroxypiperidin including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

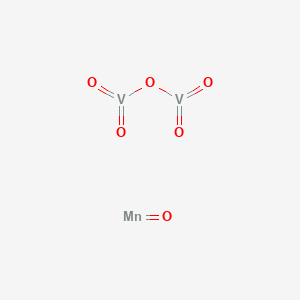

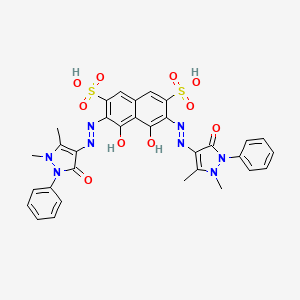

El núcleo de piperidina, que incluye 3,4,5-Trihidroxipiperidina, es una piedra angular fundamental en la producción de medicamentos {svg_1}. Los derivados de la piperidina se utilizan en diferentes aplicaciones terapéuticas, incluyendo como agentes anticancerígenos, antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, anti-Alzheimer, antipsicóticos y/o anticoagulantes {svg_2}.

Modulación de enzimas glicosidasas

Agentes antioxidantes y antiarrugas

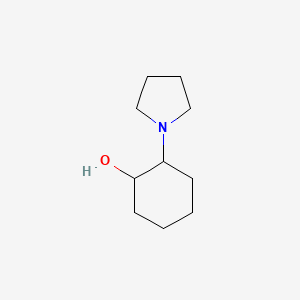

Se ha encontrado que la this compound tiene efectos antioxidantes y antiarrugas significativos {svg_3}. Mejora los niveles de Nrf2 en un ensayo de cribado de células HaCaT con reportero Nrf2-ARE {svg_4}.

Actividad anticancerígena

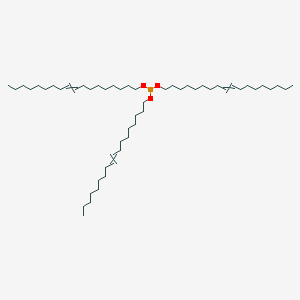

Los derivados de la piperidina, incluyendo this compound, han mostrado una actividad anticancerígena prometedora {svg_5}. Se ha encontrado que presentan efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo {svg_6}.

Actividad antiinflamatoria

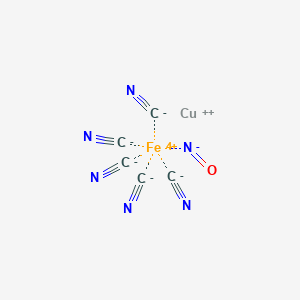

Se ha encontrado que los derivados de la piperidina, incluyendo this compound, tienen una actividad antiinflamatoria significativa {svg_7}. Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación {svg_8}.

Agentes antipsicóticos

Los derivados de la piperidina, incluyendo this compound, se han utilizado como agentes antipsicóticos {svg_9}. Esto sugiere aplicaciones potenciales en el tratamiento de trastornos psiquiátricos {svg_10}.

Mecanismo De Acción

Target of Action

The primary target of 3,4,5-Trihydroxypiperidin is Exoglucanase/xylanase . This enzyme is found in the bacterium Cellulomonas fimi and plays a crucial role in the breakdown of complex carbohydrates .

Mode of Action

It is known that the compound interacts with its target enzyme, possibly altering its function

Biochemical Pathways

The biochemical pathways affected by 3,4,5-Trihydroxypiperidin are not well-documented. Given its target, it is plausible that the compound influences carbohydrate metabolism pathways, particularly those involving the breakdown of complex carbohydrates. More research is needed to confirm this and identify any downstream effects .

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-Trihydroxypiperidin have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 3,4,5-Trihydroxypiperidin remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to a decrease in its inhibitory activity on glycosidase enzymes, affecting its overall impact on cellular processes .

Dosage Effects in Animal Models

The effects of 3,4,5-Trihydroxypiperidin vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibition of glycosidase enzymes, leading to changes in glycosylation patterns and cellular processes . At higher doses, 3,4,5-Trihydroxypiperidin may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

3,4,5-Trihydroxypiperidin is involved in various metabolic pathways, primarily through its interaction with glycosidase enzymes. The compound’s inhibition of these enzymes affects the metabolic flux and levels of metabolites involved in glycosylation processes . Additionally, 3,4,5-Trihydroxypiperidin may interact with other enzymes and cofactors, further influencing its metabolic pathways and overall biochemical effects .

Transport and Distribution

Within cells and tissues, 3,4,5-Trihydroxypiperidin is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in various cellular compartments . The transport and distribution of 3,4,5-Trihydroxypiperidin are crucial for understanding its overall impact on cellular processes and its potential therapeutic applications .

Subcellular Localization

3,4,5-Trihydroxypiperidin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell affects its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of 3,4,5-Trihydroxypiperidin is essential for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

piperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCNETIHECSPMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential medical applications of 3,4,5-trihydroxypiperidine derivatives?

A1: Research suggests that 3,4,5-trihydroxypiperidine derivatives show promise as potential treatments for various metabolic disorders. One study highlights their potential use against prediabetes, gastritis, constipation, gastrointestinal infections, meteorismus, flatulence, caries, atherosclerosis, hypertension, and particularly diabetes, hyperlipidemia, and obesity. [] This broad spectrum of potential applications stems from their structural similarity to sugars, which may allow them to interact with biological pathways involved in carbohydrate metabolism.

Q2: How are 3,4,5-trihydroxypiperidine derivatives synthesized?

A2: Several synthetic approaches to 3,4,5-trihydroxypiperidine derivatives have been explored. One study focused on flexible synthesis strategies utilizing 1,6-dihydro-3-(2H)-pyridone and 1,2,3,6-tetrahydropyridin-3-ol as starting materials. [] These building blocks offer versatility in introducing hydroxyl groups at specific positions on the piperidine ring. Another study employed d-ribono-1,4-lactone as a starting material for the synthesis of novel N-substituted 3,4,5-trihydroxypiperidin-2-ones. [] This approach leverages the existing chirality of the sugar lactone to control the stereochemistry of the final product.

Q3: What is the significance of the stereochemistry in 3,4,5-trihydroxypiperidine derivatives?

A3: As with many biologically active molecules, the stereochemistry of 3,4,5-trihydroxypiperidine derivatives is crucial for their activity. One study successfully developed an enzymatic racemate resolution method for an allyl alcohol intermediate, achieving an enantiomeric excess (ee) greater than 98% for the desired enantiomer. [] This high enantioselectivity is essential for studying the specific biological effects of each enantiomer and developing potentially safer and more effective drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)